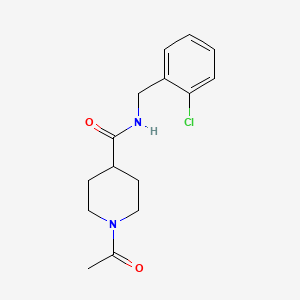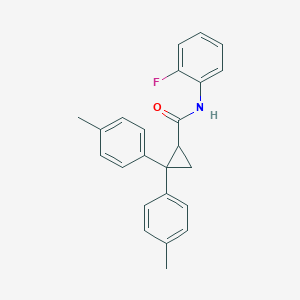
N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide, also known as FL-41, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FL-41 is a cyclopropane carboxamide derivative that has been synthesized and tested for its effects on various biological systems.
作用機序
The mechanism of action of N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of neuronal activity and the reduction of oxidative stress. This compound has been shown to block the transmission of blue light, which is known to trigger migraines and exacerbate symptoms of light sensitivity (Katz et al., 2017). This compound may also reduce oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species (Li et al., 2015).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the reduction of migraines, improvement of visual comfort, and reduction of oxidative stress. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases (Li et al., 2015).
実験室実験の利点と制限
The advantages of using N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide in lab experiments include its potential therapeutic applications and its ability to modulate neuronal activity and reduce oxidative stress. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are many future directions for N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide research, including the development of new synthesis methods, the investigation of its potential therapeutic applications in various fields of science, and the exploration of its mechanism of action and potential side effects. This compound may also be studied for its potential use in the treatment of other diseases, such as cancer and autoimmune disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized and studied for its effects on various biological systems, including the reduction of migraines, improvement of visual comfort, and reduction of oxidative stress. This compound has many potential future directions for research, including the investigation of its mechanism of action and potential side effects, as well as its potential use in the treatment of other diseases.
合成法
N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide can be synthesized using a multistep process that involves the reaction of 2-fluorobenzoic acid with 4-methylbenzylmagnesium bromide to produce 2-fluorophenyl-4-methylbenzyl ketone. The ketone is then reacted with cyclopropanecarboxylic acid to produce this compound (Li et al., 2015). The purity and yield of the compound can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various fields of science, including neuroscience, ophthalmology, and immunology. In neuroscience, this compound has been shown to reduce the frequency of migraines and photophobia in patients with neurological disorders (Katz et al., 2017). In ophthalmology, this compound has been used to improve visual comfort and reduce symptoms of light sensitivity in patients with various eye conditions (Stringham et al., 2017). In immunology, this compound has been studied for its potential anti-inflammatory and antioxidant effects (Li et al., 2015).
特性
IUPAC Name |
N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO/c1-16-7-11-18(12-8-16)24(19-13-9-17(2)10-14-19)15-20(24)23(27)26-22-6-4-3-5-21(22)25/h3-14,20H,15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVJWSUWJHFGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

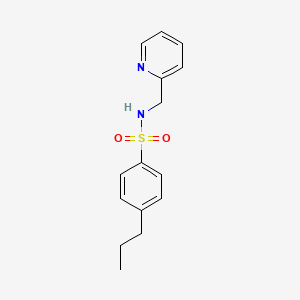
![(3aR*,7aS*)-5-methyl-2-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5341789.png)
![6-methyl-4-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5341794.png)
![5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5341797.png)
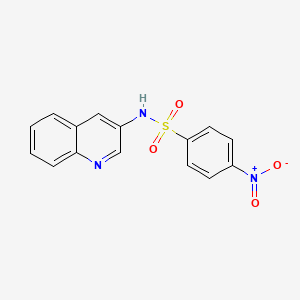

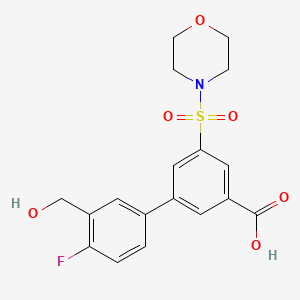
![2-[(3-cyclopentylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B5341829.png)
![1-[(2S)-2-aminobutanoyl]-4-(4-fluoro-2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5341836.png)

![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5341854.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5341867.png)
amine hydrochloride](/img/structure/B5341879.png)
